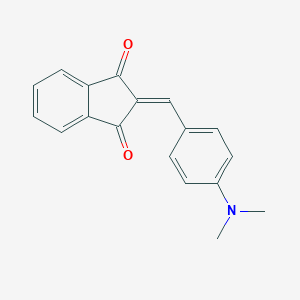![molecular formula C9H8N4 B182792 Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- CAS No. 106345-06-6](/img/structure/B182792.png)
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-, also known as Dicyanoimidazole (DCI), is a heterocyclic organic compound with the molecular formula C8H8N4. DCI is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
DCI acts as a nucleophile and a Lewis base, which allows it to participate in various chemical reactions. DCI can also act as a catalyst, which can accelerate chemical reactions and increase reaction yields. The mechanism of action of DCI is complex and depends on the specific reaction and conditions.
Efectos Bioquímicos Y Fisiológicos
DCI has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antiviral activities. DCI has also been shown to have anticancer properties and can induce apoptosis in cancer cells. DCI has been shown to have low toxicity and is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCI has several advantages for use in lab experiments, including its high yield and purity, its ability to act as a nucleophile, a Lewis base, and a catalyst, and its low toxicity. However, DCI also has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of DCI in scientific research, including the development of new synthetic methods and the discovery of new chemical reactions. DCI can also be used in the synthesis of new organic compounds with potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of DCI and its potential applications in scientific research.
In conclusion, DCI is a unique and versatile organic compound with potential applications in various fields of scientific research. Its high yield and purity, ability to act as a nucleophile, a Lewis base, and a catalyst, low toxicity, and various biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully explore the potential of DCI and its future directions in scientific research.
Métodos De Síntesis
DCI can be synthesized through various methods, including the reaction of imidazole with cyanogen bromide, the reaction of imidazole with cyanuric chloride, and the reaction of imidazole with cyanogen iodide. The most commonly used method is the reaction of imidazole with cyanogen bromide, which yields DCI in high yield and purity.
Aplicaciones Científicas De Investigación
DCI has been widely used in scientific research due to its unique properties, including its ability to act as a nucleophile, a Lewis base, and a catalyst. DCI has been used in the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. DCI has also been used in the development of new synthetic methods and the discovery of new chemical reactions.
Propiedades
Número CAS |
106345-06-6 |
|---|---|
Nombre del producto |
Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]- |
Fórmula molecular |
C9H8N4 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
2-[1-(cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4/c10-3-5-13-4-1-2-9(13)8(6-11)7-12/h1-2,4-5H2 |
Clave InChI |
RWQPISWIADJOQN-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
SMILES canónico |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)








